Megestrol

Übersicht

Beschreibung

Megestrol ist ein synthetisches Progestin, eine Art Hormon, das die Wirkungen des natürlich vorkommenden Hormons Progesteron nachahmt. Es wird hauptsächlich zur Behandlung von hormonabhängigen Krebsarten wie Brust- und Gebärmutterkrebs sowie zur Appetitanregung bei Patienten mit Kachexie (Verschwendungssyndrom) aufgrund von Krebs oder erworbenem Immunschwäche-Syndrom (AIDS) .

Vorbereitungsmethoden

Megestrol wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von Progesteron ausgehen. Das Herstellungsverfahren umfasst folgende Schritte :

Ausgangsmaterial: Progesteron wird als Ausgangsmaterial verwendet.

Bildung von Ketalstrukturen: Progesteron wird in einem organischen Lösungsmittel gelöst und in Gegenwart von Glykolsäure mit Triethylorthoformiat umgesetzt, um doppelte Betamethason-Ketalstrukturen zu bilden.

Grignard-Reaktion: Die Ketalstrukturen werden dann unter stark sauren Bedingungen einer Grignard-Reaktion mit RMgBr (Grignard-Reagenz) unterzogen.

Hydrolyse und Entschützung: Das Produkt wird einer Hydrolyse und Entschützung unterzogen, um das Rohprodukt von this compound zu erhalten.

Reinigung: Das Rohprodukt wird durch Entfärbung mit Aktivkohle und Umkristallisation gereinigt, um das Endprodukt mit hoher Reinheit (99,0-99,5 %) zu erhalten.

Analyse Chemischer Reaktionen

1.2. Isomerization via Catalytic Hydrogenation

An alternative synthesis involves isomerization of 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione:

-

Reactants :

-

17α-Acetoxy-6-methylenepregn-4-ene-3,20-dione

-

Palladium on carbon (catalyst)

-

4-Methylcyclohexene (hydrogen donor)

-

-

Conditions :

-

Solvent: Ethanol

-

Temperature: Reflux

-

Reaction time: Monitored by TLC

-

-

Product : Megestrol acetate (melting point 217–220°C, 85% yield after purification) .

Metabolic Reactions

This compound acetate undergoes hepatic metabolism via oxidation and glucuronidation:

2.1. Oxidative Metabolism

2.2. Glucuronidation

-

Reaction : Conjugation of hydroxylated metabolites with glucuronic acid.

-

Excretion :

Stability and Degradation

Reaction Comparison Table

Wissenschaftliche Forschungsanwendungen

Appetite Stimulation and Weight Gain

Clinical Indications:

Megestrol is primarily indicated for managing significant weight loss associated with conditions such as HIV/AIDS and anorexia-cachexia syndrome. The drug promotes non-fluid weight gain, primarily by increasing body fat rather than muscle mass. It is also used in geriatric patients to combat weight loss and improve nutritional status .

Mechanism of Action:

The exact mechanism through which this compound stimulates appetite is not fully understood. However, it is known to act as a high-affinity agonist for the progesterone receptor and may also exhibit glucocorticoid activity, which could contribute to its appetite-enhancing effects .

Clinical Studies:

- A randomized controlled trial involving 190 participants with advanced cancer demonstrated that this compound acetate (480 mg/day) had a substantial effect on appetite compared to placebo, with 79.3% of patients showing improvement at week one .

- Another study indicated that this compound could significantly improve appetite and well-being in geriatric patients over a 12-week period .

Cancer Treatment

Oncology Applications:

this compound has been utilized as a second or third-line therapy for advanced breast and endometrial cancers. Its role in oncology is attributed to its ability to alter hormonal pathways that can inhibit tumor growth.

High-Dose Applications:

Recent studies have explored high-dose this compound acetate (up to 1600 mg) for hormone-receptor-negative breast cancer patients who have progressed after standard treatments. These trials aim to determine the efficacy of escalated doses in stimulating appetite and inducing weight gain, which are critical in managing cancer-related cachexia .

Case Studies:

- A phase III study evaluated the effects of varying doses of this compound on patients with advanced breast cancer, revealing significant weight gain in over 80% of treated individuals .

- Research has suggested that this compound may also help manage symptoms in prostate cancer patients undergoing androgen suppression therapy by reducing hot flashes and improving overall quality of life .

Off-Label Uses

This compound has been studied for various off-label uses:

- Endometriosis: It has been proposed as an alternative treatment option for endometrial hyperplasia without atypia .

- Cachexia in Non-Cancer Patients: Ongoing investigations are assessing its efficacy in treating cachexia associated with chronic diseases beyond cancer, including liver diseases .

Safety and Side Effects

While this compound is effective in stimulating appetite and promoting weight gain, it is not without risks. Common side effects include mood alterations, insomnia, hyperglycemia, and potential thromboembolic events. The safety profile needs careful consideration, especially in vulnerable populations such as the elderly .

Data Summary Table

| Application Area | Indication | Dosage Form | Key Findings |

|---|---|---|---|

| Appetite Stimulation | HIV/AIDS, Anorexia | Oral tablets | Significant appetite improvement observed |

| Cancer Treatment | Advanced Breast/Endometrial | High-dose formulations | Weight gain in >80% of patients |

| Off-Label Use | Endometriosis | Oral tablets | Potential alternative treatment |

| Geriatric Care | Weight Loss | Oral tablets | Improved well-being after 12 weeks |

Wirkmechanismus

Megestrol exerts its effects by binding to progesterone receptors in the body . This binding leads to the activation of specific genes that regulate various physiological processes, including the inhibition of gonadotropin secretion, which reduces the production of sex hormones. In cancer treatment, this compound’s antiestrogenic effects help inhibit the growth of hormone-responsive tumors. The exact mechanism by which it stimulates appetite is not fully understood but is believed to involve its interaction with the hypothalamus.

Vergleich Mit ähnlichen Verbindungen

Megestrol ähnelt anderen synthetischen Progestinen wie Medroxyprogesteron und Norethindron . Es hat einzigartige Eigenschaften, die es besonders wirksam bei der Behandlung von Kachexie und hormonabhängigen Krebsarten machen. Im Gegensatz zu Medroxyprogesteron, das hauptsächlich zur Empfängnisverhütung und Hormonersatztherapie eingesetzt wird, hat this compound eine stärkere appetitanregende Wirkung. Norethindron hingegen wird hauptsächlich zur Empfängnisverhütung eingesetzt und hat nicht die gleichen therapeutischen Anwendungen wie this compound.

Ähnliche Verbindungen

- Medroxyprogesteron

- Norethindron

- Dronabinol (zur Appetitanregung eingesetzt)

Die einzigartige Kombination aus progestogenen und antiöstrogenen Eigenschaften von this compound sowie seine starke appetitanregende Wirkung unterscheidet es von anderen ähnlichen Verbindungen.

Biologische Aktivität

Megestrol acetate (MA) is a synthetic derivative of the naturally occurring hormone progesterone, primarily used in clinical settings for its appetite-stimulating properties and as a treatment for specific types of cancer. This article delves into the biological activities of this compound acetate, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

This compound acetate exerts its biological effects primarily through the following mechanisms:

- Hormonal Activity : MA acts as a progesterone receptor agonist, influencing various physiological processes related to growth and metabolism. Its ability to bind to the progesterone receptor is crucial for its appetite-stimulating effects, particularly in cachectic patients .

- Impact on Cancer Cells : Research indicates that MA can inhibit the growth of certain cancer cell lines, such as HepG2 (a liver cancer cell line), with an IC50 value of approximately 260 μM in vitro and in vivo . Additionally, it has been shown to reverse multidrug resistance in cancer treatments, enhancing the efficacy of chemotherapeutic agents like doxorubicin and vincristine .

- Autophagy Modulation : Recent studies have demonstrated that MA can downregulate autophagy in skeletal and cardiac muscle tissues, which may contribute to improved cardiac function in tumor-bearing models . This modulation appears to play a role in reducing muscle wasting associated with cancer cachexia.

Therapeutic Applications

This compound acetate is primarily utilized in the following contexts:

- Cancer Cachexia : MA is effective in improving appetite and weight gain in patients suffering from cancer cachexia, a syndrome characterized by severe weight loss and muscle wasting. Clinical studies have reported significant improvements in quality of life for patients receiving MA .

- Breast Cancer Treatment : In combination therapies, MA has been evaluated alongside other chemotherapeutic agents. For instance, studies have shown that combining MA with arsenic trioxide enhances antitumor activity against liver cancer cell lines .

- Cardiac Function Improvement : Research indicates that MA can improve cardiac function by enhancing left ventricular ejection fraction in tumor-bearing rats, suggesting potential benefits for patients with cancer-related cardiac dysfunction .

Case Studies and Research Findings

Several studies illustrate the efficacy and biological activity of this compound acetate:

- A study published in Cancer Biology & Therapy demonstrated that MA significantly improved survival rates and reduced muscle wasting in tumor-bearing rats by modulating autophagic pathways .

- Another clinical trial assessed the combination of this compound acetate with etoposide in cancer patients. The results indicated that while MA increased certain side effects, it did not significantly enhance overall survival compared to etoposide alone .

- A meta-analysis highlighted the effectiveness of MA compared to cannabinoids like THC for appetite stimulation, reinforcing its role as a preferred option for managing weight loss in patients with chronic illnesses .

Data Summary

Eigenschaften

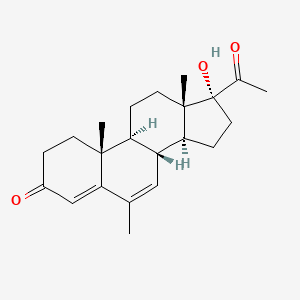

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h11-12,16-18,25H,5-10H2,1-4H3/t16-,17+,18+,20-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIMPSPISRVBPZ-NWUMPJBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001009330 | |

| Record name | Megestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001009330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

WHITE OR ALMOST WHITE, CRYSTALLINE POWDER; SPARINGLY SOL IN ALC; SLIGHTLY SOL IN ETHER & FIXED OILS; SOL IN ACETONE; VERY SOL IN CHLOROFORM /ACETATE/ | |

| Record name | MEGESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Megestrol acetate shares the actions of the progestins: induction of secretory changes in the endometrium, increase in basal body temperature, pituitary inhibition, and production of withdrawal bleeding in the presence of estrogen. In animals, the drug suppresses ovulation and produces antigonadotrophic, antiuterotrophic and antiandrogenic/antimyotrophic effects. It has slight glucocorticoid activity and a very slight degree of mineralocorticoid activity. Megestrol acetate has no estrogenic, androgenic, or anabolic activity., While the precise mechanism by which megestrol acetate produces its antineoplastic effects against endometrial carcinoma is unknown at the present time, inhibition of pituitary gonadotrophin production and resultant decrease in estrogen secretion may be factors. There is evidence to suggest a local effect as a result of the marked changes brought about by the direct instillation of progestational agents into the endometrial cavity. The antineoplastic action of megestrol acetate on carcinoma of the breast is effected by modifying the action of other steroid hormones and by exerting a direct cytotoxic effect on tumor cells. In metastatic cancer, hormone receptors may be present in some tissues but not others. The receptor mechanism is a cyclic process whereby estrogen produced by the ovaries enters the target cell, forms a complex with cytoplasmic receptor and is transported into the cell nucleus. There it induces gene transcription and leads to the alteration of normal cell functions. Pharmacologic doses of megestrol acetate not only decrease the number of hormone-dependent human breast cancer cells but also are capable of modifying and abolishing the stimulatory effects of estrogen on these cells. It has been suggested that progestins may inhibit in one of two ways: by interfering with either the stability, availability, or turnover of the estrogen receptor complex in its interaction with genes or in conjunction with the progestin receptor complex, by interacting directly with the genome to turn off specific estrogen-responsive genes., The precise mechanism for megestrol-induced weight gain has not been clearly established; however, evidence from clinical studies indicates that the increase in body weight observed during megestrol therapy is related to the drug's appetite-stimulant or metabolic effects rather than its glucocorticoid-like effects or the production of edema. It has been suggested that megestrol and/or its metabolites may, either directly or indirectly, stimulate appetite resulting in weight gain or may alter metabolic pathways via interference with the production or action of mediators such as cachectin (a hormone that inhibits adipocyte lipogenic enzymes)., Splenic macrophage Fc gamma receptors participate in the pathophysiology of immune cytopenias, and in such disorders, the beneficial effects of glucocorticoids are in part mediated by decreased expression of macrophage Fc gamma receptors. In the animal model, progesterones, like glucocorticoids, inhibit expression of these receptors. Megestrol acetate (MA) is a progesterone frequently used for treating human immunodeficiency virus (HIV)-associated anorexia-cachexia. Twenty-eight patients with HIV-associated thrombocytopenia with shortened platelet survival and increased platelet-associated immunoglobulin G (IgG) who were being treated with MA for anorexia-cachexia were prospectively studied for a 6-month period to assess the potential role of progesterones in the treatment of immune thrombocytopenia. Treatment with MA for non-consecutive periods of 2 months and 1 month significantly increased platelet count and platelet survival without significant alteration of platelet-associated immunoglobulin levels. Of the 28 patients studied, 22 presented a complete response, 19 presented a complete response 1 month after finishing the MA treatment regimen, and 12 remained in complete response for a further month. Expression of Fc gamma receptors (Fc gamma RI and Fc gamma RII) by peripheral blood monocytes and the in vitro recognition of IgG-sensitized cells by monocytes were significantly decreased by the MA treatment. Decreased expression and functioning of these receptors significantly correlated with platelet counts and survival times, but no relationship was found with platelet-associated immunoglobulin, circulating immune complexes, body mass index, plasma HIV load, or CD4 lymphocyte levels. These results suggest that treatment with progesterones, like MA, may be an alternative therapy for immune cytopenias, with few side effects., For more Mechanism of Action (Complete) data for MEGESTROL (6 total), please visit the HSDB record page. | |

| Record name | MEGESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Reported impurities include: 6,17a-dimethyl-3,17-dioxo-D-homoandrosta-4,6-dien-17aalpha-yl acetate (D-homo megestrol acetate), 6alpha-methyl-3,20-dioxopregn-4-en-17-yl acetate (medroxyprogesterone acetate), 6-methyl-3,20-dioxopregna-1,4,6-trien-17-yl acetate, 6-methylene-3,20-dioxopregn-4-en-17-yl acetate (6-methylene hydroxyprogesterone acetate) and 6-methyl-17-hydroxypregna-4,6-diene-3,20-dione (megestrol). /Megestrol acetate/ | |

| Record name | MEGESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

3562-63-8 | |

| Record name | Megestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3562-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Megestrol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003562638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Megestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001009330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Megestrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEGESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EA6LD1M70M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MEGESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.